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Compound of Interest

Compound Name: Diethyl 2-(1-nitroethyl)succinate

Cat. No.: B1388480

A detailed guide for researchers, scientists, and drug development professionals on the
structural elucidation of Diethyl 2-(1-nitroethyl)succinate through comparative spectroscopic
analysis. This guide presents predicted data for the target molecule against experimental data
for the well-characterized analogue, diethyl succinate, providing a framework for structural
confirmation.

The precise determination of a molecule's structure is a cornerstone of chemical research and
drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this
endeavor, each providing unigue insights into the molecular architecture. This guide focuses on
the spectroscopic analysis required to confirm the structure of Diethyl 2-(1-
nitroethyl)succinate, a substituted succinate ester.

Due to the limited availability of published experimental spectra for Diethyl 2-(1-
nitroethyl)succinate, this guide will present a comparative analysis using experimental data
for the closely related and well-documented compound, diethyl succinate. By understanding
the spectroscopic characteristics of diethyl succinate, we can predict and interpret the expected
spectral data for Diethyl 2-(1-nitroethyl)succinate, highlighting the key differences arising
from the introduction of the 1-nitroethyl substituent.

Spectroscopic Data Comparison
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The following tables summarize the experimental spectroscopic data for diethyl succinate and
the predicted data for Diethyl 2-(1-nitroethyl)succinate. These tables are designed for easy
comparison, allowing researchers to anticipate the spectral features that would confirm the
successful synthesis and purification of the target compound.

'H NMR Data

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides information about the
chemical environment of hydrogen atoms in a molecule. The introduction of the chiral center
and the electron-withdrawing nitro group in Diethyl 2-(1-nitroethyl)succinate is expected to
result in a more complex spectrum compared to the simple, symmetric spectrum of diethyl

succinate.
) Predicted/Exper
Predicted/Exper ] ]
) Predicted/Exper imental
Proton imental ] )
Compound ] ) ] imental Coupling
Assignment Chemical Shift o
Multiplicity Constant (J,
(9, ppm)
Hz)
Diethyl succinate  -CHs (ethyl) 1.21[1] Triplet (t)[1] 711]
-CH:z- (succinate)  2.56[1] Singlet (s)[1] N/A
-O-CH:- (ethyl) 4.10[1] Quartet (q)[1] 7[1]
Diethyl 2-(1-
) ) -CHs (ethyl )
nitroethyl)succin ~1.2 Triplet (t) ~7
esters)
ate
-CHs (nitroethyl) ~1.6 Doublet (d) ~7
-CH:z- (succinate) ~2.7-3.0 Multiplet (m) N/A
-CH- (succinate) ~3.2-3.5 Multiplet (m) N/A
-O-CHz3- (ethyl
~4.1 Quartet (q) ~7
esters)
-CH-NO2
. ~4.5-4.8 Multiplet (m) N/A
(nitroethyl)
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13C NMR Data

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy provides information about
the carbon framework of a molecule. The asymmetry introduced by the 1-nitroethyl group in
Diethyl 2-(1-nitroethyl)succinate will result in distinct signals for all carbon atoms, unlike the
four signals observed for the symmetric diethyl succinate.

Predicted/Experimental

Compound Carbon Assignment Chemical Shift (5. ppm)
Diethyl succinate -CHs (ethyl) 14.0[1]
-CH2- (succinate) 29.0[1]

-O-CHa- (ethyl) 60.3[1]

C=0 (ester) 172.2[1]

Diethyl 2-(1-

nitroethyl)succinate "CH: (ethyl esters) s
-CHs (nitroethyl) ~15-20

-CH2- (succinate) ~30-35

-CH- (succinate) ~40-45

-O-CHz2- (ethyl esters) ~61

-CH-NO:z2 (nitroethyl) ~80-90

C=0 (ester) ~170-173

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The
key diagnostic feature for Diethyl 2-(1-nitroethyl)succinate will be the presence of strong
absorption bands corresponding to the nitro group, which are absent in the spectrum of diethyl
succinate.
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Predicted/Experimental

Compound Functional Group .
Absorption (cm™1)
Diethyl succinate C-H (alkane) 2850-3000
C=0 (ester) ~1730
C-O (ester) 1000-1300
Diethyl 2-(1-
] ) C-H (alkane) 2850-3000
nitroethyl)succinate
C=0 (ester) ~1735
NO2z (asymmetric stretch) ~1550
NO2z (symmetric stretch) ~1370
C-O (ester) 1000-1300

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The molecular ion peak in the mass spectrum of Diethyl 2-(1-
nitroethyl)succinate will be a key indicator of its successful synthesis.

Predicted/Experimen
Molecular Weight ( tal Mass-to-Charge

Compound Molecular Formula _
g/mol ) Ratio (m/z) of
Molecular lon [M]*
Diethyl succinate CsH1404 174.19 174
Diethyl 2-(1-
C10H17NOe 247.25 247

nitroethyl)succinate

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural confirmation of Diethyl 2-(1-nitroethyl)succinate.
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Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural
confirmation of Diethyl 2-(1-nitroethyl)succinate.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.
Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)

e Sample Preparation: Dissolve 5-20 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean NMR tube. The solution should be
free of any particulate matter.

e Instrument Setup:

o Insert the sample into the spectrometer.
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o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.

o Tune and match the probe for the desired nucleus (*H or 13C).

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain a
spectrum with singlet peaks for each carbon. A larger number of scans is typically required
for 13C NMR due to the low natural abundance of the 3C isotope.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the spectrum and perform baseline correction.

[e]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean.

o Place a small drop of the neat liquid sample directly onto the crystal.
o Data Acquisition:

o Collect a background spectrum of the empty ATR accessory.
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o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

e Data Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation (Electron lonization - El):

o Introduce the sample into the ion source (often via direct infusion or through a gas
chromatograph).

o The sample is vaporized and then bombarded with a beam of electrons, causing ionization
and fragmentation.

o Data Acquisition:

o The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the
mass analyzer.

o The detector records the abundance of each ion.

o Data Analysis:
o Identify the molecular ion peak to determine the molecular weight of the compound.
o Analyze the fragmentation pattern to gain further structural information.

By following these protocols and comparing the acquired spectra with the predicted data,
researchers can confidently confirm the structure of Diethyl 2-(1-nitroethyl)succinate. This
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comparative approach is a powerful strategy in chemical analysis, particularly when reference
spectra for a novel compound are not yet available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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